molecular formula C18H19NO3 B12106483 Methyl 4-(4-phenylphenoxy)pyrrolidine-2-carboxylate

Methyl 4-(4-phenylphenoxy)pyrrolidine-2-carboxylate

Cat. No.: B12106483
M. Wt: 297.3 g/mol
InChI Key: FFODGGSYXPUWHK-UHFFFAOYSA-N
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Description

Methyl (2S,4S)-4-([1,1’-biphenyl]-4-yloxy)-2-pyrrolidinecarboxylate is a complex organic compound with a unique structure that includes a biphenyl group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-([1,1’-biphenyl]-4-yloxy)-2-pyrrolidinecarboxylate typically involves the reaction of a biphenyl derivative with a pyrrolidine derivative under specific conditions. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-([1,1’-biphenyl]-4-yloxy)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often include controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylic acids, while reduction may produce biphenyl alcohols .

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-([1,1’-biphenyl]-4-yloxy)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl (2S,4S)-4-([1,1’-biphenyl]-4-yloxy)-2-pyrrolidinecarboxylate include other biphenyl derivatives and pyrrolidine derivatives . These compounds share structural similarities but may differ in their chemical properties and applications.

Uniqueness

What sets Methyl (2S,4S)-4-([1,1’-biphenyl]-4-yloxy)-2-pyrrolidinecarboxylate apart is its unique combination of a biphenyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

methyl 4-(4-phenylphenoxy)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-21-18(20)17-11-16(12-19-17)22-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,16-17,19H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFODGGSYXPUWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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